molecular formula C11H8FNO2 B6366240 3-(4-Fluoro-2-hydroxyphenyl)-2-hydroxypyridine, 95% CAS No. 1261981-43-4

3-(4-Fluoro-2-hydroxyphenyl)-2-hydroxypyridine, 95%

Cat. No. B6366240
CAS RN: 1261981-43-4
M. Wt: 205.18 g/mol
InChI Key: ZJCIHUSQEZIPAR-UHFFFAOYSA-N
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Description

3-(4-Fluoro-2-hydroxyphenyl)-2-hydroxypyridine (3-F2H2HP) is a synthetic organic compound with a variety of potential applications in scientific research. It is a highly fluorinated compound, with a molecular weight of 221.2 g/mol and a melting point of 134–135 °C. It is a white to off-white crystalline solid that is soluble in water and ethanol. 3-F2H2HP has been used in a variety of scientific research applications, including drug discovery, drug metabolism, and pharmacology.

Scientific Research Applications

3-(4-Fluoro-2-hydroxyphenyl)-2-hydroxypyridine, 95% has been studied for its potential applications in drug discovery, drug metabolism, and pharmacology. It has been used in the synthesis of novel pyrazole derivatives and has been found to inhibit the cytochrome P450 enzyme CYP2C19, which is involved in the metabolism of many drugs. In addition, 3-(4-Fluoro-2-hydroxyphenyl)-2-hydroxypyridine, 95% has been studied for its potential anti-inflammatory and anti-cancer properties.

Mechanism of Action

3-(4-Fluoro-2-hydroxyphenyl)-2-hydroxypyridine, 95% has been found to inhibit the cytochrome P450 enzyme CYP2C19. This enzyme is involved in the metabolism of many drugs and is responsible for the inactivation of many drugs. By inhibiting the enzyme, 3-(4-Fluoro-2-hydroxyphenyl)-2-hydroxypyridine, 95% can increase the bioavailability of drugs, leading to increased effectiveness.
Biochemical and Physiological Effects
3-(4-Fluoro-2-hydroxyphenyl)-2-hydroxypyridine, 95% has been studied for its potential anti-inflammatory and anti-cancer properties. In vitro studies have shown that 3-(4-Fluoro-2-hydroxyphenyl)-2-hydroxypyridine, 95% has inhibitory effects on the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. In addition, 3-(4-Fluoro-2-hydroxyphenyl)-2-hydroxypyridine, 95% has been found to induce apoptosis in cancer cells, suggesting that it may be useful in the treatment of certain types of cancer.

Advantages and Limitations for Lab Experiments

3-(4-Fluoro-2-hydroxyphenyl)-2-hydroxypyridine, 95% has several advantages for use in laboratory experiments. It is a highly fluorinated compound, which makes it more stable and resistant to degradation. In addition, it has a relatively high solubility in water and ethanol, making it easier to work with. However, 3-(4-Fluoro-2-hydroxyphenyl)-2-hydroxypyridine, 95% is a relatively expensive compound, and its synthesis requires multiple steps, which can be time-consuming.

Future Directions

There are several potential future directions for 3-(4-Fluoro-2-hydroxyphenyl)-2-hydroxypyridine, 95% research. Further studies could be conducted to investigate its potential applications in drug discovery, drug metabolism, and pharmacology. In addition, more research could be conducted to explore its potential anti-inflammatory and anti-cancer properties. Finally, 3-(4-Fluoro-2-hydroxyphenyl)-2-hydroxypyridine, 95% could be studied to investigate its potential as a novel therapeutic agent for the treatment of various diseases.

Synthesis Methods

3-(4-Fluoro-2-hydroxyphenyl)-2-hydroxypyridine, 95% can be synthesized from 4-fluoro-2-hydroxybenzaldehyde and 2-hydroxypyridine using a multi-step process. The reaction begins with the formation of an imine intermediate, followed by a reductive amination step. The product is then isolated by recrystallization from a mixture of ethanol and water. The overall yield of the reaction is approximately 95%.

properties

IUPAC Name

3-(4-fluoro-2-hydroxyphenyl)-1H-pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8FNO2/c12-7-3-4-8(10(14)6-7)9-2-1-5-13-11(9)15/h1-6,14H,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJCIHUSQEZIPAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=O)C(=C1)C2=C(C=C(C=C2)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40682667
Record name 3-(4-Fluoro-2-hydroxyphenyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40682667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261981-43-4
Record name 3-(4-Fluoro-2-hydroxyphenyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40682667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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